molecular formula C10H6BrCl B2402895 6-Bromo-1-chloronaphthalene CAS No. 1000391-24-1

6-Bromo-1-chloronaphthalene

Cat. No. B2402895
CAS RN: 1000391-24-1
M. Wt: 241.51
InChI Key: KUQJGFGVAJMCNG-UHFFFAOYSA-N
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Description

6-Bromo-1-chloronaphthalene is a chemical compound with the molecular formula C10H6BrCl and a molecular weight of 241.51 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1-chloronaphthalene consists of a naphthalene core with bromine and chlorine substituents. The exact positions of these substituents can vary, leading to different isomers .

Scientific Research Applications

Noncovalent Structures of Negative Ions in Dissociative Electron Attachment

The study of the attachment of electrons to 1-chloronaphthalene molecules through dissociative electron attachment (DEA) spectroscopy has revealed the formation of non-covalent structures involving chlorine anions. These structures, coordinated to the neutral residue via noncovalent H–Clˉ–H bonds, are highly reactive and hold potential for the synthesis of self-assembling hydrocarbon nanomembranes (Асфандиаров et al., 2022).

Atmospheric Oxidation of Chloronaphthalene

Research using density functional theory (DFT) calculations has explored the atmospheric oxidation mechanism of 1-chloronaphthalene initiated by OH radicals. The study predicts the oxidation process begins with OH addition to specific positions, leading to the formation of peroxy intermediates and various compounds like methyl glyoxal. This work provides insights into the atmospheric behavior of chloronaphthalene and its impact on environmental chemistry (Cui et al., 2018).

Photocatalytic Decomposition

A study on 2-chloronaphthalene, an intermediate in organic synthesis, has delved into the photocatalytic decomposition mechanism in aqueous systems using TiO2 and zero-valent iron. The research outlines the optimal conditions and efficiency of the process, emphasizing the potential of this method in mitigating pollution from persistent organic pollutants (Qi et al., 2019).

Role in Solar Cells

1-Chloronaphthalene, as a solvent additive in all-polymer solar cells, has been scrutinized for its role in promoting self-aggregation of polymer donors during the drying process of blend films. This contribution leads to enhanced crystallinity and hole mobility, thereby improving the performance of solar cells. This study underscores the importance of understanding solvent additives' roles in optimizing the efficiency of solar cells (Liu et al., 2022).

Safety and Hazards

6-Bromo-1-chloronaphthalene is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

6-bromo-1-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQJGFGVAJMCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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